molecular formula C18H23F3N2O4S B2361399 N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797688-46-0

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2361399
CAS No.: 1797688-46-0
M. Wt: 420.45
InChI Key: NYQMORMEEZMGDO-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound known for its unique structural properties and its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of the propanoyl intermediate.

    • Reagents: 4-(trifluoromethyl)benzene, propanoyl chloride, catalyst (AlCl3)

    • Conditions: Stirring at low temperatures, followed by gradual heating.

    • Product: 3-(4-(trifluoromethyl)phenyl)propanoyl chloride

  • Step 2: Piperidine ring incorporation.

    • Reagents: Piperidine, 3-(4-(trifluoromethyl)phenyl)propanoyl chloride

    • Conditions: Addition of piperidine to the acyl chloride under anhydrous conditions.

    • Product: 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine

  • Step 3: Introduction of the sulfonyl group.

    • Reagents: Sulfonyl chloride, 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidine, base (triethylamine)

    • Conditions: Controlled addition at low temperatures.

    • Product: 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

  • Step 4: Methylation.

    • Reagents: Methyl iodide, base (potassium carbonate)

    • Conditions: Reflux conditions.

    • Product: N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Industrial Production Methods:

  • Industrially, the production of this compound follows similar synthetic routes but is scaled up using batch reactors with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation:

    • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

    • Conditions: Vary from mild to vigorous, depending on the desired product.

    • Major Products: Oxidized derivatives of the compound, often affecting the methyl or sulfonyl groups.

  • Reduction:

    • Reagents: Reducing agents like lithium aluminium hydride or hydrogen gas over a palladium catalyst.

    • Conditions: Typically performed under controlled, anhydrous conditions.

    • Major Products: Reduced versions of the compound, potentially impacting the carbonyl or trifluoromethyl groups.

  • Substitution:

    • Reagents: Nucleophiles such as amines or thiols.

    • Conditions: Depends on the nucleophile used, ranging from mild to moderate temperatures.

    • Major Products: Substituted derivatives, where nucleophiles replace specific functional groups.

Scientific Research Applications

N-methyl-2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide has a wide range of applications across multiple scientific disciplines:

  • Chemistry: Used as an intermediate in organic synthesis for the development of more complex molecules.

  • Biology: Utilized in studies involving cell signaling pathways and receptor-ligand interactions.

  • Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

  • Industry: Employed in the development of specialty chemicals and materials due to its unique functional groups.

Comparison with Similar Compounds

  • N-methyl-4-(trifluoromethyl)phenylacetamide

  • 2-((1-(3-phenylpropanoyl)piperidin-4-yl)sulfonyl)acetamide

  • 4-(trifluoromethyl)phenylpropanoylsulfonamide

These related compounds share certain functional groups but differ in their overall structure and, consequently, their applications and biological activities.

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Properties

IUPAC Name

N-methyl-2-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4S/c1-22-16(24)12-28(26,27)15-8-10-23(11-9-15)17(25)7-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,15H,4,7-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQMORMEEZMGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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